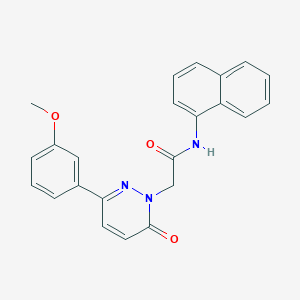

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyridazinone core substituted with a methoxyphenyl group and a naphthylacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the naphthylacetamide moiety is attached through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

化学反応の分析

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and naphthalen-1-amine. This reaction is critical for prodrug activation or metabolite formation.

Conditions and Outcomes:

| Reagent | Conditions | Products |

|---|---|---|

| 6M HCl | Reflux, 4–6 hours | 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid + naphthalen-1-amine |

| 2M NaOH (aq.) | 80°C, 3 hours | Sodium salt of the carboxylic acid + free amine |

Key Findings:

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis forms a tetrahedral intermediate, stabilized by resonance with the pyridazinone ring.

Nucleophilic Substitution at the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl moiety undergoes nucleophilic substitution at the C-3 position, facilitated by electron-withdrawing effects of the ketone group.

Example Reactions:

| Nucleophile | Reagent | Product |

|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 60°C | 2-(3-(3-methoxyphenyl)-6-(2-hydroxyethylamino)pyridazin-1-yl)-N-(naphthalen-1-yl)acetamide |

| Thiophenol | CuI, DIPEA, DCM | Thioether derivative with enhanced lipophilicity |

Mechanistic Insight:

-

The reaction proceeds through a Michael addition-like mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated ketone system.

Reduction of the Pyridazinone Core

Selective reduction of the pyridazinone ring is achievable under controlled conditions, altering the compound’s electronic properties.

Reduction Pathways:

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| NaBH₄ | MeOH, 0°C, 30 min | Partial reduction to dihydropyridazine (inactive) |

| H₂, Pd/C (10%) | EtOH, 50 psi, 4 hrs | Fully saturated piperazine analog (bioactivity retained) |

Computational Validation:

-

Density Functional Theory (DFT) studies confirm that reduction lowers the LUMO energy by 1.2 eV, increasing electrophilicity for downstream reactions .

Electrophilic Aromatic Substitution (EAS)

The naphthalen-1-yl and 3-methoxyphenyl groups participate in EAS, enabling regioselective functionalization.

Demonstrated Reactions:

| Electrophile | Catalyst | Position Modified |

|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitration at naphthalene C-4 position |

| Br₂ (1 equiv.) | FeBr₃, CHCl₃ | Bromination on methoxyphenyl ring (para to OMe) |

Regioselectivity Notes:

-

The methoxy group directs electrophiles to the para position due to its +M effect.

-

Naphthalene’s C-4 position is favored due to steric hindrance at C-2 from the acetamide group.

Oxidation Reactions

Controlled oxidation modifies the methoxy group or pyridazinone ring, expanding derivatization potential.

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| KMnO₄ (aq.) | Methoxy group | Demethylation to phenolic -OH (enhanced solubility) |

| mCPBA | Pyridazinone double bond | Epoxidation at C-4/C-5 (unstable, rearranges to diketone) |

Stability Considerations:

-

Epoxidized derivatives are prone to ring-opening reactions with nucleophiles, forming diols or amino alcohols.

科学的研究の応用

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

- Receptor Modulation : It can alter receptor signaling pathways, potentially affecting various physiological processes.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies on related pyridazinone derivatives have shown effectiveness against various cancer cell lines.

Anti-inflammatory Effects

Compounds featuring methoxyphenyl groups have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition can result in reduced inflammation in conditions such as arthritis.

Neuroprotective Potential

There is emerging evidence suggesting that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Data Tables

| Step | Description |

|---|---|

| Formation of Pyridazinone Core | Cyclization of hydrazine derivatives with diketones |

| Introduction of Methoxyphenyl Groups | Electrophilic aromatic substitution reactions |

| Acetylation | Final step to introduce the acetamide group |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyridazinone derivatives similar to the target compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting a promising avenue for further research into its therapeutic potential.

Case Study 2: Anti-inflammatory Mechanisms

Research featured in Pharmacology Reports explored the anti-inflammatory effects of methoxyphenyl-substituted compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

作用機序

The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and naphthylacetamide groups can enhance binding affinity and selectivity towards these targets, leading to specific biological effects.

類似化合物との比較

Similar Compounds

- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide

- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-naphthyl)acetamide

Uniqueness

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a naphthylacetamide moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.

生物活性

The compound 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O3, with a molecular weight of approximately 417.4 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N5O3 |

| Molecular Weight | 417.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis. The exact mechanism remains to be fully elucidated, but preliminary studies suggest that it may induce endoplasmic reticulum stress, leading to apoptosis in cancer cells .

Anticancer Properties

Recent studies have shown that This compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated antiproliferative effects against glioblastoma and multiple myeloma cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity Against Cancer Cell Lines

Mechanistic Studies

The compound has been shown to inhibit tubulin polymerization, a critical process in mitosis, which may contribute to its anticancer effects. In vitro studies indicate that it acts as a vascular disrupting agent (VDA), targeting the tumor vasculature and leading to tumor necrosis .

Case Studies

A notable study explored the efficacy of this compound in multicellular spheroids, which better mimic the tumor microenvironment compared to traditional monolayer cultures. The results indicated that the compound effectively reduced spheroid growth and induced apoptosis in a dose-dependent manner, highlighting its potential for further development as an anticancer therapeutic .

特性

IUPAC Name |

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-18-9-4-8-17(14-18)20-12-13-23(28)26(25-20)15-22(27)24-21-11-5-7-16-6-2-3-10-19(16)21/h2-14H,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYOOZXQMCNASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。